![molecular formula C20H19N5O B2591448 N,N-diphenyl-3-(pyrimidin-2-ylamino)azetidine-1-carboxamide CAS No. 2034421-15-1](/img/structure/B2591448.png)
N,N-diphenyl-3-(pyrimidin-2-ylamino)azetidine-1-carboxamide
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Overview
Description
N,N-diphenyl-3-(pyrimidin-2-ylamino)azetidine-1-carboxamide is a synthetic compound that has gained attention in the scientific community due to its potential applications in biomedical research. This compound has been found to exhibit promising properties that make it a suitable candidate for various research studies.
Scientific Research Applications
Anticancer Activity
Pyrimidine derivatives, such as N,N-diphenyl-3-(pyrimidin-2-ylamino)azetidine-1-carboxamide, have been extensively studied for their anticancer properties. These compounds can act as kinase inhibitors, targeting specific enzymes involved in the regulation of cell growth and proliferation. For instance, certain pyrimidine derivatives have shown promise as inhibitors of CDK6, a cyclin-dependent kinase implicated in cancer cell cycle progression . The ability to modulate kinase activity makes these compounds valuable in the development of targeted cancer therapies.
Antimicrobial Agents
The structural framework of pyrimidine is integral to many biologically active compounds. Research has indicated that pyrimidine derivatives can exhibit potent antimicrobial activity. This is particularly relevant in the context of increasing antibiotic resistance, where novel antimicrobial agents are urgently needed. Some pyrimidine derivatives have been found to be more potent than traditional antibiotics like gentamycin, ciprofloxacin, and fluconazole, suggesting their potential as new antimicrobial drugs .
Anti-Inflammatory and Antioxidant Properties
Pyrimidine derivatives also display significant anti-inflammatory and antioxidant activities. These properties are crucial in the management of chronic diseases such as arthritis and other inflammatory disorders. The antioxidant activity further contributes to the protective effects against oxidative stress-related cellular damage .
Cardiovascular Applications
The pyrimidine nucleus is a common feature in drugs used for treating cardiovascular diseases. Pyrimidine derivatives have been shown to possess antihypertensive properties, making them candidates for the development of new cardiovascular drugs. Their role in regulating blood pressure can be attributed to their interaction with various biological targets involved in cardiovascular function .
Chemical Synthesis and Catalysis
Pyrimidine derivatives are valuable intermediates in organic synthesis. They can act as catalysts or building blocks for the construction of more complex molecules. The development of new synthetic methods that utilize these derivatives is an active area of research, with implications for both pharmaceutical and industrial chemistry .
Mechanism of Action
Target of Action
Similar compounds such as imatinib, which is a 2-phenylaminopyrimidine derivative, have been found to specifically inhibit the activity of tyrosine kinases . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play a pivotal role in the regulation of normal cellular processes and are implicated in many disease states, including cancer .
Mode of Action
This interaction could potentially inhibit the enzymatic activity of the target, thereby disrupting the signal transduction cascades they regulate .
Biochemical Pathways
Tyrosine kinases are involved in many cellular processes, including cell growth and differentiation, so their inhibition could potentially disrupt these processes .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
This could result in the disruption of normal cellular processes regulated by these pathways, such as cell growth and differentiation .
properties
IUPAC Name |
N,N-diphenyl-3-(pyrimidin-2-ylamino)azetidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O/c26-20(24-14-16(15-24)23-19-21-12-7-13-22-19)25(17-8-3-1-4-9-17)18-10-5-2-6-11-18/h1-13,16H,14-15H2,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKXRIXRKZVBRQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)N(C2=CC=CC=C2)C3=CC=CC=C3)NC4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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